N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine
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Overview
Description
N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine is a chemical compound known for its unique structure and properties It features a cyclohexanamine core with an ethyl group and a trifluoromethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine can be compared with other similar compounds, such as:
N-{1-[4-(trifluoromethoxy)phenyl]ethyl}cyclohexanamine: Similar structure but with different substituents.
N-Ethyl-1-[4-(trifluoromethyl)phenyl]cyclohexanamine: Similar but lacks the methoxy group.
N-Ethyl-1-[4-(methoxy)phenyl]cyclohexanamine: Similar but lacks the trifluoromethyl group.
These comparisons highlight the unique properties of this compound, such as its enhanced lipophilicity and metabolic stability due to the trifluoromethoxy group.
Properties
Molecular Formula |
C15H20F3NO |
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Molecular Weight |
287.32 g/mol |
IUPAC Name |
N-ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexan-1-amine |
InChI |
InChI=1S/C15H20F3NO/c1-2-19-14(10-4-3-5-11-14)12-6-8-13(9-7-12)20-15(16,17)18/h6-9,19H,2-5,10-11H2,1H3 |
InChI Key |
SJHDGIAFRUFFSS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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